molecular formula C13H12N4O2 B12347087 Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate

Cat. No.: B12347087
M. Wt: 256.26 g/mol
InChI Key: VRJCKTVRFLEWSL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate is a synthetic organic compound that features an indazole moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is of particular interest due to its unique structure, which combines an indazole ring with a cyano group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate typically involves the reaction of 1H-indazole-3-amine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The cyano group and ester functionality also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate

InChI

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8+

InChI Key

VRJCKTVRFLEWSL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=NNC2=CC=CC=C21)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N

Origin of Product

United States

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